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Compound of Interest

Compound Name: Dihydrocitrinone

Cat. No.: B1217665

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for
Dihydrocitrinone, a key metabolite of the mycotoxin Citrinin. This document summarizes the
available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)
data, details the experimental protocols for their acquisition, and presents a relevant biological
pathway. This guide is intended to serve as a valuable resource for researchers and
professionals involved in natural product chemistry, toxicology, and drug development.

Spectroscopic Data Analysis

The structural elucidation and confirmation of Dihydrocitrinone rely on a combination of
spectroscopic technigues. The following sections present a summary of the key quantitative
data obtained from *H NMR, 3C NMR, Mass Spectrometry, and IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic
molecules. The following tables summarize the reported *H and 3C NMR chemical shifts for
Dihydrocitrinone.

Table 1: *H NMR Spectroscopic Data for Dihydrocitrinone
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Atom No. Chemical Shift (5, Multiplicity Coupling Constant
ppm) (9, Hz)

3H 4.35 dg 3.1,6.5

4-H 2.95 dq 31,72

3-CHs 1.35 d 6.5

4-CHs 1.19 d 72

5-CHs 2.15 s

6-OH 11.5 (broad s) s

8-OH 9.8 (broad s) S

Table 2: 13C NMR Spectroscopic Data for Dihydrocitrinone
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Atom No. Chemical Shift (6, ppm)
1 171.2
3 79.8
4 38.5
4a 102.1
5 108.7
5-CHs 9.2

6 162.5
7 100.9
8 160.1
8a 138.9
3-CHs 19.5
4-CHs 15.1
7-C=0 174.3

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing
for the determination of its molecular weight and elemental composition. High-resolution mass
spectrometry (HRMS) is crucial for the accurate identification of Dihydrocitrinone, especially
in complex biological matrices.

Table 3: High-Resolution Mass Spectrometry Data for Dihydrocitrinone

lonization Mode Adduct Theoretical m/z Measured m/z
ESI- [M-H]~ 265.0712 265.0717
ESI+ [M+H]* 267.0863 267.0868
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Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their
characteristic absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for Dihydrocitrinone

Functional Group

Wavenumber (cm~12) Intensity .
Assignment
O-H stretch (phenolic and
3400-3200 Broad ] ]
carboxylic acid)
2980-2850 Medium C-H stretch (aliphatic)
1720 Strong C=0 stretch (carboxylic acid)
1680 Strong C=0 stretch (lactone)
1620 Strong C=C stretch (aromatic)
1250 Strong C-O stretch

Experimental Protocols

The following sections detail the methodologies for the synthesis of Dihydrocitrinone and the
acquisition of the spectroscopic data presented above.

Synthesis of Dihydrocitrinone

The synthesis of (+)-dihydrocitrinone can be performed based on the procedure reported by
Bergmann et al. (2018).[1][2] This involves the reduction of the mycotoxin Citrinin.

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher). The
sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCIs) or
deuterated dimethyl sulfoxide (DMSO-ds). Chemical shifts are reported in parts per million
(ppm) relative to the residual solvent peak.
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Mass Spectrometry

High-resolution mass spectra are acquired using techniques such as electrospray ionization
(ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is typically
introduced via liquid chromatography (LC) to separate it from other components.

Infrared Spectroscopy

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The
solid sample is prepared as a KBr (potassium bromide) pellet or as a thin film. The spectrum is
recorded over the mid-infrared range (typically 4000-400 cm™1).

Biological Pathway

Dihydrocitrinone is primarily known as a detoxification metabolite of Citrinin. The conversion
of Citrinin to Dihydrocitrinone is a key step in the biotransformation of this mycotoxin in vivo.

Detoxification of Citrinin

The metabolic conversion of Citrinin to Dihydrocitrinone involves the enzymatic reduction of a
ketone functional group to a hydroxyl group. This process is considered a detoxification
pathway as Dihydrocitrinone exhibits lower toxicity than its parent compound, Citrinin.

Reductase Enzyme Citrinin Reduction Dihydrocitrinone

Click to download full resolution via product page

Detoxification pathway of Citrinin to Dihydrocitrinone.

Experimental Workflow

The overall process for the analysis of Dihydrocitrinone, from sample preparation to data
acquisition and interpretation, can be summarized in the following workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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